6-Bromo-2,3-difluorobenzodifluoride
Overview
Description
6-Bromo-2,3-difluorobenzodifluoride is a chemical compound used in scientific research. It has a complex molecular structure that contributes to its high perplexity. The compound’s IUPAC name is 6-bromo-2,3-difluorobenzaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF4 . The compound’s InChI code is 1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H , which provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 221 . It is a solid at room temperature and is stored in an inert atmosphere .Scientific Research Applications
Photoarylation and Alkylation Studies
Research by Pretali et al. (2009) on the photochemistry of 6-bromo-2-naphthols demonstrates the generation of electrophilic carbene intermediates through photochemical reactions. These intermediates exhibit broad reactivity, allowing for diverse photoarylation and alkylation applications (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Mechanofluorochromism and Emission Properties
Nishida et al. (2016) synthesized dibenzocyclooctatetraenes bearing bromo-substituted groups and investigated their dual emission and mechanofluorochromism. These findings could suggest potential applications of 6-Bromo-2,3-difluorobenzodifluoride in optoelectronic materials and sensors (Nishida, Ohta, Xu, Shinohara, Kamada, Akashi, Takezaki, Wakamatsu, & Orita, 2016).
Microwave-Assisted Cyclization
Dao et al. (2018) explored microwave-assisted cyclization to synthesize benzo[c]chromen-6-ones, demonstrating the utility of bromobenzenes in facilitating cyclization under mild conditions. This method highlights the potential for rapid and efficient synthesis routes involving brominated and difluorinated compounds (Dao, Ho, Lim, & Cho, 2018).
Regioflexible Substitution Studies
Schlosser and Heiss (2003) demonstrated the versatility of organometallic methods in selectively converting difluorobenzene derivatives to various substituted benzoic acids. Their work underscores the potential for precise and diverse functionalization of benzene derivatives, which could be applicable to the synthesis and modification of this compound (Schlosser & Heiss, 2003).
Mechanism of Action
The mechanism of action for 6-Bromo-2,3-difluorobenzodifluoride is not specified in the search results. As a research chemical, its effects would depend on the context of the experiment it is used in.
Safety and Hazards
6-Bromo-2,3-difluorobenzodifluoride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-3,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQBQOLAVSJRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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